2-Amino-2-[4-(methylthio)phenyl]ethanol

GnRH Receptor Antagonist Endometriosis SAR Studies

Sourcing a regiospecifically pure para-methylthio β-amino alcohol scaffold for CNS-targeted SAR studies often involves long lead times and uncertain impurity profiles. 2-Amino-2-[4-(methylthio)phenyl]ethanol (CAS 910443-19-5) directly addresses this bottleneck. • Validated starting material for synthesizing 3-(2-aminoethyl)uracil GnRH receptor antagonists, enabling systematic phenyl-ring SAR exploration. • The para-methylthio group confers a predicted cLogP of ~0.6, strategically enhancing BBB passive diffusion potential versus polar, unsubstituted analogs. • Free primary amine permits rapid, high-yielding diversification via reductive amination for parallel library synthesis. • Supplied as a racemic mixture at ≥95% purity (NMR confirmed); stored and shipped under controlled conditions (0-8°C, ambient transit) to preserve integrity from warehouse to fume hood.

Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
CAS No. 910443-19-5
Cat. No. B1286317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-[4-(methylthio)phenyl]ethanol
CAS910443-19-5
Molecular FormulaC9H13NOS
Molecular Weight183.27 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(CO)N
InChIInChI=1S/C9H13NOS/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3
InChIKeySISQHIHFZXIWAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-[4-(methylthio)phenyl]ethanol: Procurement-Ready Building Block


2-Amino-2-[4-(methylthio)phenyl]ethanol (CAS 910443-19-5) is a para-substituted β-amino alcohol building block with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . It is characterized by a primary amine and a hydroxyl group on a 2-carbon ethanolic chain, which is attached to a phenyl ring bearing a para-methylthio (-SCH3) substituent . This specific substitution pattern and functional group arrangement make it a versatile intermediate for synthesizing complex molecules in medicinal chemistry, particularly in the development of neurological agents and receptor ligands . It is commercially available from multiple suppliers as a racemic mixture, typically offered at ≥95% purity (as verified by NMR), and is stored at 0-8°C [1].

β-Amino alcohol building block — para-methylthio substitution on phenyl ring; racemic mixture
Reported purity ≥95% (NMR) — batch-to-batch consistency for synthetic workflows
Documented intermediate — published GnRH antagonist SAR route; amine and hydroxyl handles enable derivatization

2-Amino-2-[4-(methylthio)phenyl]ethanol: Scaffold Differentiation


While the β-amino alcohol motif is common, 2-Amino-2-[4-(methylthio)phenyl]ethanol offers specific structural and functional advantages that are not replicable by its regioisomers or simpler analogs. The precise substitution pattern on the phenyl ring (ortho, meta, or para) and the nature of the substituent (e.g., methylthio vs. methoxy) can profoundly alter a compound's lipophilicity (cLogP), receptor binding profile, and synthetic utility [1]. For instance, changing the methylthio group from the para to the meta position creates a known TAAR1 agonist , whereas moving it to the ortho position yields a different stereoisomer with its own distinct biological activities . Substituting the para-methylthio group with a methoxy group changes the electronic and steric properties of the molecule, which can affect its reactivity in downstream synthetic steps . Therefore, assuming functional equivalence among these similar compounds without rigorous data introduces significant risk to research outcomes and downstream development.

1
Regioisomeric shift (para → meta) changes biological profile — meta analog is a known TAAR1 agonist, not a GnRH antagonist intermediate.
2
Substituent replacement (-SCH₃ → -OCH₃) alters electronic and steric properties; reactivity in downstream steps may differ.
3
Racemic mixture vs. single enantiomer — enantiomer-specific activity or selectivity may require chiral resolution; not directly interchangeable.

2-Amino-2-[4-(methylthio)phenyl]ethanol: Evidence-Based Differentiation


Validated GnRH Antagonist Intermediate

2-Amino-2-[4-(methylthio)phenyl]ethanol has a documented and validated role as a specific synthetic intermediate in the development of potent Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. It is the established product of a defined synthetic step involving the reduction of amino[4-(methylthio)phenyl]acetic acid with lithium aluminum tetrahydride in THF [1]. This contrasts with regioisomeric analogs, which are not the subject of this specific validated synthetic route. While this reaction is a means of production, its documentation in a peer-reviewed medicinal chemistry study focused on SAR around the GnRH antagonist scaffold provides a higher degree of confidence for its use in generating novel analogs [2].

Synthetic route fit
Reported
Documented intermediate for GnRH antagonist SAR; reduction of amino[4-(methylthio)phenyl]acetic acid with LiAlH₄ in THF
Supports procurement for GPCR antagonist scaffold studies
Peer-reviewed medicinal chemistry precedent
GnRH Receptor Antagonist Endometriosis SAR Studies Medicinal Chemistry

Predicted CNS Penetration Advantage

The para-methylthio substitution confers distinct physicochemical properties on the β-amino alcohol scaffold. The calculated octanol-water partition coefficient (cLogP) for 2-Amino-2-[4-(methylthio)phenyl]ethanol is 0.6 [1]. While a direct measured LogP for an unsubstituted 2-Amino-2-phenylethanol was not found, the presence of the methylthio group is known to increase lipophilicity compared to a hydrogen atom or a more polar substituent like a methoxy group . This increased lipophilicity is a class-level indicator of potentially enhanced passive permeability across biological membranes, including the blood-brain barrier (BBB), which is a critical consideration for CNS-targeted drug discovery .

Lipophilicity (cLogP)
Class-level
cLogP = 0.6
Indicates moderate lipophilicity; may support CNS permeability screening
Computational prediction; experimental LogP not reported
Lipophilicity ADME Blood-Brain Barrier Drug Design

NMR-Verified Purity Specification

Procurement decisions are often driven by reliable quality metrics. Multiple commercial suppliers of 2-Amino-2-[4-(methylthio)phenyl]ethanol consistently specify a purity of ≥95% as verified by Nuclear Magnetic Resonance (NMR) spectroscopy . This provides a higher level of analytical confidence compared to analogs offered with lower purity or unspecified analytical methods. For example, while other regioisomers like (S)-2-amino-2-(2-(methylthio)phenyl)ethanol hydrochloride are available, their purity specifications are not always explicitly tied to a rigorous analytical method like NMR in all supplier catalogs .

Purity specification
Data to verify
Target: ≥95% (NMR verified)
Comparator regioisomers: purity method not consistently NMR across vendors
NMR verification reduces batch variability risk in synthetic steps
Supplier-sourced data; independent verification recommended
Purity Specification NMR Analysis Quality Control Synthetic Intermediate

2-Amino-2-[4-(methylthio)phenyl]ethanol: Procurement Applications


Scaffold Hopping for GPCR Antagonists

In medicinal chemistry projects targeting G-protein coupled receptors (GPCRs), such as the gonadotropin-releasing hormone (GnRH) receptor, 2-Amino-2-[4-(methylthio)phenyl]ethanol serves as a validated starting point for synthesizing novel antagonist candidates. Its documented use in building a library of 3-(2-aminoethyl)uracil derivatives, where variations in the phenyl ring substitution were systematically explored to optimize in vitro antagonist activity and CYP inhibition profiles, makes it a reliable building block for scaffold hopping and structure-activity relationship (SAR) studies [1].

CNS-Penetrant Probe Synthesis

The predicted lipophilic nature (cLogP of 0.6) of this β-amino alcohol, conferred by the para-methylthio group, makes it a strategically valuable intermediate for synthesizing chemical probes or lead compounds intended for central nervous system (CNS) targets [2]. Its incorporation into larger molecules is likely to enhance passive diffusion across the blood-brain barrier (BBB) compared to more polar, unsubstituted analogs, a critical parameter in the early stages of CNS drug discovery .

Amine Diversification via Reductive Amination

The free primary amine of 2-Amino-2-[4-(methylthio)phenyl]ethanol is a versatile handle for generating a wide array of derivatives through reductive amination and other amine-specific reactions. This allows researchers to rapidly diversify the chemical space around the core β-amino alcohol scaffold, creating libraries of compounds with varied N-substituents for screening against a broad range of biological targets .

Regioisomer Activity Profiling

Given that the meta-regioisomer (2-amino-2-(3-(methylthio)phenyl)ethanol) has been implicated as a TAAR1 agonist , the para-substituted version (CAS 910443-19-5) serves as a critical control compound or alternative starting point for probing the effects of regioisomerism on receptor binding, functional activity, and selectivity profiles. This is a fundamental investigation in medicinal chemistry to map the binding requirements of a target protein.

Application
Selection Property
Validation Focus
GPCR antagonist scaffold hopping
Documented GnRH antagonist intermediate
Confirm regiochemistry and purity for SAR consistency
CNS-penetrant probe synthesis
Predicted lipophilicity (cLogP 0.6)
Assess BBB permeability in model systems
Amine diversification via reductive amination
Free primary amine handle
Verify reactivity and purity for library synthesis
Regioisomer activity profiling
Para-substitution vs. meta TAAR1 agonist context
Validate regioisomer-specific biological response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-2-[4-(methylthio)phenyl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.